GAK inhibitor 49 (hydrochloride) is a potent and selective inhibitor of cyclin G-associated kinase, which plays a crucial role in various cellular processes, including cell cycle regulation and clathrin-mediated endocytosis. The compound exhibits an inhibition constant (Ki) of 0.54 nM and a cellular half-maximal inhibitory concentration (IC50) of 56 nM, indicating its strong affinity and effectiveness in inhibiting GAK activity .
The synthesis of GAK inhibitor 49 involves several key steps that focus on modifying the chemical structure to enhance its inhibitory properties. The synthetic pathway typically includes:
The synthesis often employs techniques such as:
The molecular structure of GAK inhibitor 49 is characterized by its complex arrangement that allows for effective binding to the active site of cyclin G-associated kinase. The specific structural features contributing to its activity include:
The molecular formula and structural data are essential for understanding its reactivity and interactions:
GAK inhibitor 49 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
The synthesis may involve reactions such as:
The mechanism by which GAK inhibitor 49 exerts its effects involves competitive inhibition of ATP binding to cyclin G-associated kinase. By occupying the ATP-binding site, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell cycle progression and other cellular functions.
Experimental studies have demonstrated that GAK inhibition leads to significant alterations in cellular processes, including autophagy and endocytosis, highlighting its potential therapeutic applications in diseases linked to dysregulated kinase activity .
GAK inhibitor 49 exhibits several notable physical properties:
The chemical stability and reactivity are crucial for its application:
Relevant data includes:
GAK inhibitor 49 has several important applications in scientific research, including:
The catalytic domain of cyclin G-associated kinase (GAK) exhibits exceptional structural flexibility, a characteristic directly exploited by ATP-competitive inhibitors like GAK inhibitor 49 hydrochloride. Crystallographic studies reveal that the GAK kinase domain adopts multiple conformational states, including an inactive dimeric arrangement mediated by atypical activation segment interactions and an active monomeric state stabilized by nanobodies. In the apo state (PDB: 4W8N), residues 220–240 within the activation segment become disordered and extend away from the catalytic core, facilitating dimerization through reciprocal segment swapping [1]. This conformational heterogeneity creates distinct ligand-binding environments.
GAK inhibitor 49 hydrochloride (Ki = 0.54 nM) capitalizes on this plasticity by binding to the active conformation, where the activation segment folds into a compact structure featuring a β-sheet and an α-helical insertion termed the activation segment C-terminal helix (ASCH). This folding repositions key residues—notably Phe^154^ in the DFG motif and Glu^170^ in the αC-helix—to form optimal hydrophobic contacts with the inhibitor’s trimethoxyphenyl and dimethoxypyridine rings [1] [8]. Molecular dynamics simulations confirm that the inhibitor stabilizes the active conformation by reducing flexibility in the glycine-rich loop (residues 45–50) and the hinge region (residues 123–128), critical for ATP binding [8].
Table 1: Conformational States of GAK Kinase Domain and Inhibitor Binding
| Conformational State | Catalytic Activity | Activation Segment Structure | Effect of GAK Inhibitor 49 |
|---|---|---|---|
| Apo dimeric | Inactive | Disordered; mediates dimerization | No binding |
| Nanobody-stabilized monomer | Active | Ordered β-sheet and ASCH helix | High-affinity binding (Ki = 0.54 nM) |
| ATP-bound | Active | Partially ordered | Competitive displacement |
The activation segment of GAK (residues 190–250) is structurally unique among the numb-associated kinase (NAK) family, containing a conserved hydrophobic core that stabilizes the ASCH. This architecture creates a deep hydrophobic pocket adjacent to the ATP-binding site, which serves as the primary anchor point for GAK inhibitor 49 hydrochloride. Co-crystallization studies demonstrate that the inhibitor’s isothiazolo[5,4-b]pyridine core occupies the adenine-binding region, forming hydrogen bonds with the hinge residue Ala^123^, while its 3,4,5-trimethoxyphenyl group extends into the hydrophobic pocket vacated by the displaced activation segment in the active state [1] [8].
Mutagenesis experiments reveal that phosphorylation of Thr^165^ within the activation loop is not required for GAK activity, unlike canonical kinases. Instead, the ASCH helix (residues 210–225) acts as a rigid scaffold that positions catalytic residues. Inhibitor binding induces allosteric occlusion of the substrate-binding cleft by forcing the ASCH helix into a fixed orientation, thereby blocking peptide substrate access. This dual mechanism—direct ATP-site competition and allosteric substrate exclusion—explains the inhibitor’s potency (IC~50~ = 56 nM in cells) [8]. Kinetic analyses confirm uncompetitive inhibition toward peptide substrates, consistent with this structural model [1].
Table 2: Key Interactions Between GAK Activation Segment and Inhibitor 49
| Structural Element | Residues | Interaction with Inhibitor | Functional Consequence |
|---|---|---|---|
| Hydrophobic pocket | Val^99^, Leu^102^, Phe^154^ | Van der Waals contacts with trimethoxyphenyl | Enhanced binding affinity |
| Hinge region | Ala^123^ | Hydrogen bonding with pyridine nitrogen | ATP displacement |
| ASCH helix | Leu^215^, Ile^219^ | Stabilization via hydrophobic enclosure | Allosteric substrate blockade |
| Glycine-rich loop | Gly^48^, Phe^51^ | π-stacking with dimethoxypyridine | Reduced loop flexibility |
GAK undergoes reversible dimerization via activation segment swapping, a process allosterically modulated by ATP-competitive inhibitors. Analytical ultracentrifugation (AUC) studies show that the kinase domain exists in a monomer-dimer equilibrium (K~d~ = 15 μM), with dimerization favored in the absence of ligands. The dimer interface involves symmetric interactions between the activation segments of two protomers, burying >1,200 Ų of surface area. This dimeric state locks the activation segment in an inactive conformation, preventing ATP binding [1].
GAK inhibitor 49 hydrochloride shifts this equilibrium toward monomers by binding exclusively to the active conformation, which sterically disallows activation segment swapping. Thermodynamic analyses reveal that inhibitor binding to the monomer is enthalpically driven (ΔH = –12.3 kcal/mol), primarily through hydrophobic interactions, while dimer dissociation is entropically favored (TΔS = +8.1 kcal/mol). Consequently, at saturating inhibitor concentrations, the dimer population decreases by >90% [1] [8]. Notably, inhibitors like erlotinib (an EGFR/GAK inhibitor) exhibit weaker dimer disruption (IC~50~ > 1 μM) due to suboptimal engagement with the GAK-specific hydrophobic pocket, underscoring the selectivity of GAK inhibitor 49 hydrochloride [7].
Table 3: Thermodynamics of GAK Dimerization and Inhibitor Binding
| Parameter | GAK Dimer (Apo) | GAK Monomer + Inhibitor 49 | Change Induced by Inhibitor |
|---|---|---|---|
| K~d~ (dimer) | 15 μM | >150 μM | 10-fold increase |
| ΔG (binding/dimerization) | –7.2 kcal/mol | –12.5 kcal/mol | Enhanced monomer stabilization |
| ΔH | +4.2 kcal/mol | –12.3 kcal/mol | Favorable enthalpy gain |
| TΔS | +11.4 kcal/mol | +0.2 kcal/mol | Entropic penalty mitigated |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2